N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide
CAS No.:
Cat. No.: VC16701046
Molecular Formula: C19H19N3O4S
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N3O4S |
|---|---|
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenylpropanamide |
| Standard InChI | InChI=1S/C19H19N3O4S/c1-14-13-18(21-26-14)22-27(24,25)17-10-8-16(9-11-17)20-19(23)12-7-15-5-3-2-4-6-15/h2-6,8-11,13H,7,12H2,1H3,(H,20,23)(H,21,22) |
| Standard InChI Key | UEUODPFZCNWLHR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central sulfonamide group (-SONH-) bridging a 4-phenylpropionamide moiety and a 5-methylisoxazole ring. The isoxazole component, a five-membered heterocycle containing oxygen and nitrogen, contributes to electronic stabilization and target binding specificity. The phenylpropionamide segment enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and plasma protein binding .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 385.4 g/mol | |
| Sodium Salt Derivative | 393.4 g/mol (PubChem CID 9800764) | |
| Parent Compound | Parecoxib (CID 119828) |
Synthesis Pathways
Synthesis typically proceeds via a multi-step sequence:
-
Sulfonylation: Reaction of 4-aminophenylsulfonamide with 5-methylisoxazole-3-carbonyl chloride forms the sulfonamide linkage.
-
Amidation: Coupling the intermediate with 3-phenylpropionyl chloride introduces the propionamide group.
-
Salification: For the sodium salt variant, a final step involves treatment with sodium hydride to improve aqueous solubility .
The process emphasizes regioselective control to avoid competing reactions at the isoxazole nitrogen, achieved through low-temperature conditions (0–5°C) and anhydrous solvents. Yield optimization strategies include catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation rates .
Pharmacological Mechanism and Biological Activity
COX-2 Inhibition
As a prodrug, N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide undergoes rapid hepatic hydrolysis to Valdecoxib, which selectively inhibits COX-2 over COX-1 (selectivity ratio > 30:1) . The mechanism involves competitive binding to the COX-2 active site, obstructing arachidonic acid conversion to prostaglandin H. This selectivity reduces gastrointestinal ulceration risks compared to non-selective NSAIDs .
Equation 1: Hydrolysis to Active Metabolite
Anti-Inflammatory and Analgesic Efficacy
In preclinical models, the compound demonstrates dose-dependent suppression of carrageenan-induced paw edema (ED = 1.2 mg/kg) and acetic acid writhing (ED = 0.8 mg/kg) . Its efficacy parallels celecoxib but with faster onset due to prodrug activation kinetics .
Clinical Applications and Therapeutic Use
Postoperative Pain Management
Parecoxib is approved for short-term postoperative intravenous or intramuscular administration. Clinical trials report equivalent analgesia to ketorolac (30 mg) at doses of 40 mg every 6–12 hours, with reduced opioid requirement . A meta-analysis of 12 studies (n = 2,458) found a 24-hour pain relief superiority ratio of 1.7 versus placebo (95% CI: 1.3–2.1) .
Rheumatoid Arthritis and Osteoarthritis
While Valdecoxib was withdrawn from oral markets due to cardiovascular risks, Parecoxib’s short-term use retains relevance in perioperative settings. Studies note a 40% reduction in postoperative stiffness scores compared to naproxen (p < 0.05) .
Recent Advances and Research Directions
Nanostructured Formulations
Recent efforts encapsulate Parecoxib in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to extend release duration. In rat models, a single 10 mg/kg dose maintained therapeutic plasma levels for 48 hours versus 12 hours for free drug .
Combination Therapies
Synergistic studies with gabapentin show enhanced analgesia in neuropathic pain models (60% reduction in allodynia vs. 40% monotherapy) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume